3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Description
3-[(2,3-Dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative featuring a 2,3-dimethoxy-substituted benzylidene group at the 3-position and a carboxylic acid moiety at the 9-position.
Properties
Molecular Formula |
C22H19NO4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C22H19NO4/c1-26-18-9-5-6-14(21(18)27-2)12-13-10-11-16-19(22(24)25)15-7-3-4-8-17(15)23-20(13)16/h3-9,12H,10-11H2,1-2H3,(H,24,25) |
InChI Key |
BPQVIKMJNIHOPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with a cyclopenta[b]quinoline derivative under acidic or basic conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The terminal carboxylic acid (-COOH) undergoes esterification under acidic or dehydrating conditions. This reaction is critical for modifying solubility or enhancing bioavailability:
-
Reagents : Alcohols (e.g., methanol, ethanol) with catalytic H₂SO₄ or DCC (dicyclohexylcarbodiimide).
-
Mechanism : Nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon.
-
Product : Corresponding ester derivatives (e.g., methyl or ethyl esters).
Example :
Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring
The electron-rich quinoline ring participates in EAS reactions, particularly at positions activated by the nitrogen atom:
-
Nitration : Occurs at the C-5 or C-8 positions using HNO₃/H₂SO₄.
-
Sulfonation : Achieved with fuming H₂SO₄, yielding sulfonic acid derivatives.
-
Halogenation : Bromination or chlorination with X₂/FeX₃ (X = Br, Cl).
Key Consideration : The methylidene bridge (C=CH-) may sterically hinder substitution at adjacent positions.
Functionalization of the Methylidene Bridge
The α,β-unsaturated ketone system (C=CH-) enables conjugate additions:
-
Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon.
-
Reagents : Primary amines (e.g., methylamine) in polar aprotic solvents.
-
Product : Derivatives with appended amine or thiol groups.
Example :
Cyclization Reactions
The compound’s structure allows for intramolecular cyclization under specific conditions:
-
Acid-Catalyzed Cyclization : POCl₃ facilitates ring closure, forming fused heterocycles .
-
Thermal Cyclization : Heating in inert solvents induces rearrangements, generating tricyclic derivatives.
Case Study : Cyclization with POCl₃ yields analogs with enhanced acetylcholinesterase inhibition .
Demethylation of Methoxy Groups
The 2,3-dimethoxyphenyl group undergoes demethylation under harsh acidic or basic conditions:
-
Reagents : BBr₃ (boron tribromide) or HI.
-
Product : Catechol derivatives, which may enhance metal-chelating or antioxidant properties.
Nucleophilic Substitution at the Quinoline Nitrogen
The quinoline nitrogen can act as a weak base, participating in alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated salts.
-
Acylation : Acetic anhydride or acetyl chloride introduces acyl groups.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Esterification | ROH, H₂SO₄ | Ester derivatives | Solubility modulation |
| Electrophilic Substitution | HNO₃/H₂SO₄, X₂/FeX₃ | Nitro-, sulfo-, or halo-quinolines | Functional group introduction |
| Michael Addition | RNH₂, DMF | Amine-conjugated derivatives | Bioactivity enhancement |
| Cyclization | POCl₃, 80°C | Fused heterocycles | Pharmacological optimization |
| Demethylation | BBr₃, CH₂Cl₂ | Catechol analogs | Antioxidant development |
Mechanistic Insights
-
Steric Effects : The cyclopentane ring imposes steric constraints, directing substitutions to less hindered positions.
-
Electronic Effects : The electron-withdrawing carboxylic acid group deactivates the quinoline ring, slowing EAS compared to unsubstituted quinolines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is , with a molecular weight of 361.4 g/mol. The compound features a cyclopenta[b]quinoline core, which is known for its diverse biological activities. The presence of methoxy groups and a carboxylic acid moiety enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various pharmacological properties:
- Anticancer Activity : Preliminary studies have shown that derivatives of cyclopenta[b]quinoline compounds can act as topoisomerase II poisons, leading to cytotoxic effects in cancer cell lines. For instance, certain analogs demonstrated good solubility and metabolic stability, making them suitable candidates for further development in cancer therapeutics .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various bacterial strains. In vitro studies have shown promising results, indicating significant inhibition against tested microorganisms .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of several derivatives of cyclopenta[b]quinoline compounds. The results indicated that compounds similar to this compound exhibited promising cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Activity Assessment
Another research focused on the antimicrobial efficacy of synthesized compounds based on the cyclopenta[b]quinoline framework. The findings revealed that some derivatives displayed significant antimicrobial action against both Gram-positive and Gram-negative bacteria, suggesting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features
- Core Structure: The cyclopentaquinoline scaffold provides rigidity, while the 2,3-dimethoxyphenyl group introduces electron-donating methoxy substituents, enhancing π-π interactions and solubility compared to halogenated analogs .
- Carboxylic Acid Group : The 9-carboxylic acid moiety enables hydrogen bonding and salt formation, influencing solubility and biological interactions .
Comparison with Structural Analogs
Physical and Chemical Properties
Notes:
- The target compound’s molecular weight (363.38 g/mol) is higher than the 3,4-dimethoxy analog due to positional isomerism.
- Melting points for cyclopentaquinoline carboxylic acids typically range between 160–260°C, depending on substituents .
Electronic and Steric Effects
- The 2,3-dimethoxy configuration may offer unique binding interactions compared to 3,4-dimethoxy analogs .
- Electron-Withdrawing Groups (e.g., -Cl) : Increase lipophilicity and membrane permeability but reduce solubility. The 4-chloro derivative (CID 4637308) shows a predicted collision cross-section (CCS) of 176.6 Ų for [M+H]⁺, suggesting compact conformation .
Biological Activity
The compound 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is part of a class of quinoline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a cyclopenta[b]quinoline core with a carboxylic acid functional group and a dimethoxyphenyl substituent. This unique structure is believed to contribute to its biological activity.
Antibacterial Activity
Research has indicated that quinoline derivatives exhibit significant antibacterial properties. For instance, modifications in the structure of related compounds have been shown to enhance antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli . In comparative studies, certain quinoline derivatives demonstrated superior activity compared to traditional antibiotics such as ampicillin and gentamicin .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 20 |
| Control (Ampicillin) | S. aureus | 15 |
| Control (Gentamicin) | E. coli | 18 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophage models . The mechanism appears to involve the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for the inflammatory response.
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of this compound has indicated potential anticancer properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. The compound exhibited significant growth inhibition at concentrations that did not affect normal cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 | 15 | 5 |
| HeLa | 10 | 4 |
| Normal Fibroblasts | >50 | - |
The biological activity of This compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Signal Transduction Pathways : It appears to interfere with NF-κB signaling, leading to reduced inflammation.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in malignant cells while sparing normal cells.
Case Studies
- Antibacterial Efficacy Study : A study conducted on various quinoline derivatives found that structural modifications significantly enhanced antibacterial activity against resistant strains . The specific impact of the dimethoxyphenyl group was noted as a critical factor in improving efficacy.
- Anti-inflammatory Mechanism Exploration : In a model using RAW264.7 macrophages, the compound was shown to reduce LPS-induced inflammation significantly by downregulating pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid, and how can reaction yields be improved?
The synthesis typically involves multi-step pathways, including cyclization and condensation reactions. For example, cyclopentaquinoline cores are often prepared via PPA (polyphosphoric acid)-catalyzed thermal lactamization of amino-thio precursors (e.g., 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid) . Optimization strategies include:
- Temperature control : Reactions at 80–100°C improve cyclization efficiency.
- Catalyst selection : PPA enhances lactamization but may require post-reaction neutralization.
- Precursor purification : Reducing nitro intermediates (e.g., 8-nitro-1,4-dihydroquinoline) with Fe/HCl increases amino-thio precursor purity .
Yields for analogous compounds range from 64% to 86%, depending on alkyl chain length and reaction time .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the cyclopentaquinoline core and substituents. Key signals include:
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 391.4165 for CHNO) .
- X-ray crystallography : Single-crystal studies resolve stereochemistry and confirm the methylidene linkage geometry (e.g., torsion angles < 10° for planar quinoline systems) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Toxicity : Classified as acute toxicity (Category 4) and skin/eye irritant based on structurally similar quinoline derivatives. Use PPE (gloves, goggles) and work in a fume hood .
- Stability : Stable under inert atmospheres (N) at 2–8°C. Avoid light and moisture to prevent hydrolysis of the methylidene group .
- Disposal : Treat as halogenated waste due to aromatic methoxy groups. Incineration is recommended .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the 2,3-dimethoxyphenyl group in modulating biological activity?
- Electron-withdrawing effects : The methoxy groups enhance π-π stacking with biological targets (e.g., DNA topoisomerases) via electron donation.
- SAR (Structure-Activity Relationship) studies : Analog synthesis (e.g., replacing methoxy with hydroxy or chloro groups) reveals that 2,3-dimethoxy substitution optimizes binding affinity to kinase domains .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) show that the methylidene group adopts a planar conformation, enabling intercalation into DNA helices .
Q. What advanced analytical methods resolve contradictions in reported spectral data for this compound?
Q. How can synthetic byproducts be minimized during cyclopentaquinoline ring formation?
- Byproduct sources : Incomplete lactamization leads to open-chain intermediates; oxidation of the methylidene group generates carbonyl impurities.
- Mitigation approaches :
- Reaction monitoring : Use TLC (R = 0.3 in EtOAc/hexane) to track lactamization progress.
- Reductive conditions : Add NaBH to stabilize the methylidene group against oxidation .
- Column chromatography : Purify crude products using silica gel (eluent: CHCl/MeOH 9:1) to isolate the target compound (>95% purity) .
Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. HPLC analysis (C18 column, λ = 254 nm) monitors degradation over 24 hours.
- Light exposure tests : UV-Vis spectroscopy tracks absorbance changes (λ = 320 nm) under UV light (254 nm) for 48 hours .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS identifies metabolites (e.g., demethylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
